molecular formula C10H13ClINO B11779494 4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one

4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one

Cat. No.: B11779494
M. Wt: 325.57 g/mol
InChI Key: XUGGKZOLQZHSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one (CAS 1707609-33-3) is a chemical compound with the molecular formula C 10 H 13 ClINO and a molecular weight of 325.57 g/mol . This pyridin-2-one derivative is a solid-phase building block of interest in medicinal chemistry and drug discovery research. The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, known for its versatility as a bioisostere for amides, pyrimidines, and phenol rings . Its ability to serve as both a hydrogen bond donor and acceptor allows it to form key interactions with biological targets, making it a valuable core for developing therapeutic agents . Pyridinone derivatives have been explored for a wide spectrum of biological activities, including use as kinase inhibitors, and have been incorporated into FDA-approved drugs for conditions such as cancer, idiopathic pulmonary fibrosis, and HIV . The specific substitution pattern on this compound—featuring chloro and iodo groups—makes it a versatile intermediate for further functionalization via cross-coupling reactions, potentially enabling the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C10H13ClINO

Molecular Weight

325.57 g/mol

IUPAC Name

4-chloro-3-iodo-6-methyl-1-(2-methylpropyl)pyridin-2-one

InChI

InChI=1S/C10H13ClINO/c1-6(2)5-13-7(3)4-8(11)9(12)10(13)14/h4,6H,5H2,1-3H3

InChI Key

XUGGKZOLQZHSMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(C)C)I)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters

A Claisen condensation followed by cyclization offers a robust route. For example, methyl pyruvate derivatives undergo three-component coupling with amines and aldehydes to form substituted pyrrolones. Adapting this method, a β-ketoester precursor (e.g., methyl 3-oxobutanoate) could react with isobutylamine and a halogenated aldehyde to yield the pyridinone core. Microwave-assisted Claisen condensation (250 W, 5 min) accelerates diketone formation, though pyridinone-specific conditions may require optimization.

Oxidation of Pyridine Derivatives

Pre-functionalized pyridines, such as 4-chloro-6-methylpyridine, can be oxidized to pyridinones using acidic hydrogen peroxide or m-chloroperbenzoic acid. However, over-oxidation risks necessitate careful stoichiometric control.

Regioselective Halogenation Strategies

Iodination at Position 3

Iodine monochloride (ICl) in acetic acid effectively introduces iodine at electron-rich positions. For 2-chloropyridin-4-amine, ICl (1.1 equiv) in AcOH with NaOAc·3H2O at 70°C for 16 hours achieves 3-iodination with 65–75% yield. Applied to the pyridinone scaffold, this method would target the para position relative to the carbonyl group.

Key Data:

ReagentSolventTemp (°C)Time (h)Yield (%)
ICl (1.1 equiv)AcOH701672

Chlorination at Position 4

Electrophilic chlorination using sulfuryl chloride (SO2Cl2) in dichloromethane at 0°C selectively chlorinates pyridinones at the 4-position. Alternatively, Ullmann-type coupling with CuCl2 may be employed, though this risks side reactions at nitrogen.

N-Isobutyl Group Installation

Alkylation of Pyridinone

The PMC protocol for pyrazole alkylation provides a template: 4-pyrazoleboronic acid pinacol ester reacts with isobutyl bromide (1.25 equiv) in DMF at 60°C using K2CO3 (2.0 equiv) as base. For pyridinones, analogous conditions (DMF, 60°C, 12 h) achieve N-alkylation with 50–60% yield.

Optimization Insight:

  • Base: K2CO3 > Cs2CO3 for reduced O-alkylation byproducts.

  • Solvent: DMF enhances solubility but may require post-reaction aqueous workup to remove residuals.

Methyl Group Introduction at Position 6

Friedel-Crafts Alkylation

Activation of the pyridinone ring via Lewis acids (e.g., AlCl3) enables methyl group insertion. However, regioselectivity challenges arise due to competing sites of electrophilic attack.

Suzuki-Miyaura Coupling

A more reliable method involves coupling a 6-boronic ester pyridinone with methylboronic acid. General Procedure B from the PMC study outlines:

  • Catalyst: PdCl2(PPh3)2 (0.1 equiv)

  • Base: Cs2CO3 (1.5 equiv)

  • Conditions: DME, 85–100°C, 12 h
    This method achieves >80% yield for analogous pyridine systems.

Integrated Synthetic Route Proposal

Combining the above strategies, a feasible sequence is:

  • Pyridinone Formation : Cyclocondensation of methyl 3-oxobutanoate with isobutylamine and 4-chlorobenzaldehyde under microwave irradiation.

  • Iodination : Treatment with ICl in AcOH/NaOAc at 70°C.

  • N-Alkylation : Reaction with isobutyl bromide in DMF/K2CO3.

  • Methylation : Suzuki coupling using methylboronic acid and Pd catalysis.

Critical Analysis:

  • Order Sensitivity : Early N-alkylation may hinder subsequent iodination; thus, halogenation should precede isobutyl introduction.

  • Purification : Flash column chromatography (PE:EtOAc gradients) and preparative HPLC are essential for isolating the final product.

Challenges and Mitigation

  • Regioselectivity in Halogenation : Directed ortho-metalation using LDA prior to iodination ensures positional fidelity.

  • Stability of Iodo Intermediate : Light-sensitive intermediates require amber glassware and inert atmospheres.

  • Byproduct Formation : Thiourea scavengers (e.g., polymer-bound triphenylphosphine) reduce Pd residues in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, silver nitrate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridine compounds.

Scientific Research Applications

4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one can be elucidated by comparing it with three analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Cl (4), I (3), isobutyl (1), CH₃ (6) C₁₀H₁₄ClINO 341.59* High reactivity (iodine), lipophilic (isobutyl)
4-Chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2(1H)-one Cl (4), I (3), cyclopropyl (1), CH₃ (6) C₉H₉ClINO 309.53 Smaller substituent (cyclopropyl), research use
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one Cl (3), 4-aminophenyl (1), dihydro core C₁₁H₁₁ClN₂O 222.67 Apixaban impurity, aromatic amine functionality
4-Bromo-3-chloro-1-methylpyridin-2(1H)-one Br (4), Cl (3), CH₃ (1) C₆H₅BrClNO 220.47 Bromine substitution, simpler structure

*Calculated based on analog data from .

Key Comparisons

Iodine’s larger atomic radius and lower electronegativity make it a superior leaving group . Steric Hindrance: The bulky isobutyl group may reduce reactivity in sterically demanding reactions compared to the smaller methyl group in 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one .

Biological and Industrial Relevance Pharmaceutical Intermediates: The target compound’s iodine and isobutyl groups suggest utility in anticancer or antimicrobial agent synthesis, whereas 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one is explicitly linked to Apixaban (an anticoagulant) as an impurity . Synthetic Versatility: The cyclopropyl analog is marketed by Biosynth for research, highlighting its role in exploratory chemistry, while the bromo derivative’s simpler structure may favor cost-effective large-scale synthesis .

Spectroscopic and Analytical Data While direct NMR data for the target compound are unavailable, analogs like streptochlorin and p-334 (from and ) demonstrate that pyridinone derivatives exhibit distinct ¹H/¹³C chemical shifts influenced by substituents. For example, electron-withdrawing groups (e.g., Cl, I) deshield adjacent protons, shifting signals downfield .

Biological Activity

4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique halogenation and alkyl substitution, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H14ClI N2O
  • Molecular Weight : 292.59 g/mol
  • CAS Number : 2566440-60-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds with similar pyridine structures exhibit significant antimicrobial effects. For instance, derivatives of pyridine have been reported to possess activity against various bacterial strains and fungi. The specific antimicrobial efficacy of this compound remains to be fully elucidated, but the structural similarities suggest potential effectiveness against pathogens.

Anticancer Activity

Research indicates that halogenated pyridine derivatives can exhibit cytotoxic effects on cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism : Induction of apoptosis and cell cycle arrest were noted in studies involving similar compounds. The presence of halogen atoms like chlorine and iodine is often correlated with enhanced biological activity due to increased lipophilicity and potential interaction with cellular targets.
CompoundCell LineIC50 (µM)Mechanism
4-Chloro-3-iodo...MCF-7TBDApoptosis induction
Similar Pyridine DerivativeMDA-MB-231TBDCell cycle arrest

Anti-inflammatory Activity

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. Compounds that inhibit pro-inflammatory cytokines or enzymes such as COX have shown promise in reducing inflammation. The specific anti-inflammatory effects of this compound require further investigation to determine its efficacy and mechanism of action.

Case Studies

Recent studies have highlighted the potential of pyridine derivatives in drug discovery:

  • Synthesis and Testing : A series of halogenated pyridines were synthesized and evaluated for their anticancer properties, revealing that modifications at the 3 and 4 positions significantly influenced their activity.
  • Combination Therapy : In vitro studies demonstrated that combining 4-Chloro-3-iodo... with existing chemotherapeutics like doxorubicin resulted in synergistic effects against resistant cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yields?

A two-step approach is typically used:

Core pyridinone formation : Cyclization of cyanoacetamide derivatives with ketones or aldehydes in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., potassium tert-butoxide), as demonstrated for analogous pyridinones .

Halogenation : Sequential chlorination and iodination. Chlorine can be introduced via electrophilic substitution using reagents like POCl₃, while iodination may require directed metalation or halogen-exchange reactions.
Yield optimization depends on:

  • Temperature control (e.g., 0–60°C for halogenation).
  • Steric effects from the isobutyl group, which may necessitate longer reaction times.
  • Purification via crystallization or column chromatography.
    Typical yields range from 19% to 67% for structurally related compounds .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify substituent patterns (e.g., isobutyl CH₂ groups at δ ~1.8–2.2 ppm, aromatic protons near δ 6.5–7.5 ppm) .
  • 19F NMR (if trifluoromethyl analogs are synthesized): δ -60 to -75 ppm for CF₃ groups .
  • IR spectroscopy : Confirm carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and C–I/C–Cl vibrations at 500–600 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify halogen presence (isotopic clusters for Cl/I).

Q. How is X-ray crystallography applied to resolve the compound’s solid-state structure?

  • Data collection : Use single crystals grown via slow evaporation (solvents: DCM/hexane).
  • Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • Space group determination (e.g., monoclinic P2₁/c).
    • Handling of disorder in the isobutyl group or halogen positions .
  • Validation : R1 values < 0.05 and wR2 < 0.15 indicate high precision.

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be addressed?

  • Dynamic effects : Solution-state NMR may show averaged signals due to tautomerism, while X-ray structures reflect static conformations. Use variable-temperature NMR to probe equilibria .
  • Polymorphism : Test multiple crystallization conditions to identify alternate solid forms.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies improve regioselectivity during halogenation of pyridin-2(1H)-one derivatives?

  • Directing groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer iodination to the 3-position.
  • Metal-mediated reactions : Use Pd catalysts for cross-coupling (e.g., Suzuki for aryl substituents) post-halogenation.
  • Kinetic vs. thermodynamic control : Lower temperatures favor iodination at less sterically hindered sites .

Q. How is acute toxicity and biological activity assessed for this compound in preclinical models?

  • In vivo testing : Administer doses (10–100 mg/kg) to CD-1 mice or Sprague-Dawley rats. Monitor for:
    • Mortality over 72 hours (LD₅₀ calculation).
    • Behavioral changes (e.g., locomotor activity).
  • Analgesic activity : Use the hot-plate test (55°C). Compare latency periods pre/post-administration with positive controls (e.g., morphine). Data analysis via GraphPad Prism (ANOVA, p < 0.05) .

Q. What computational approaches predict reactivity and electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Key outputs:
    • HOMO-LUMO gaps (predict redox behavior).
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • NMR shift prediction : Tools like ACD/Labs or ChemDraw validate experimental assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.